molecular formula C17H12O2 B14169886 Methanone, (2-hydroxy-1-naphthalenyl)phenyl- CAS No. 6333-07-9

Methanone, (2-hydroxy-1-naphthalenyl)phenyl-

Cat. No.: B14169886
CAS No.: 6333-07-9
M. Wt: 248.27 g/mol
InChI Key: QWQNERTZFZXGFS-UHFFFAOYSA-N
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Description

Methanone, (2-hydroxy-1-naphthalenyl)phenyl-, also known as 2-Hydroxybenzophenone, is an organic compound with the molecular formula C13H10O2. It is a derivative of benzophenone and is characterized by the presence of a hydroxyl group attached to the naphthalene ring. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-hydroxy-1-naphthalenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and 2-naphthol as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of Methanone, (2-hydroxy-1-naphthalenyl)phenyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-hydroxy-1-naphthalenyl)phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, (2-hydroxy-1-naphthalenyl)phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymer chemistry and as a reagent in organic synthesis.

    Biology: Studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Used in the production of UV-absorbing materials, such as sunscreens and coatings

Mechanism of Action

The mechanism of action of Methanone, (2-hydroxy-1-naphthalenyl)phenyl- involves its ability to absorb UV light and undergo photochemical reactions. The hydroxyl group plays a crucial role in stabilizing the excited state of the molecule, allowing it to dissipate energy as heat. This property makes it an effective UV filter in sunscreens and other protective coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (2-hydroxy-1-naphthalenyl)phenyl- is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which enhances its UV-absorbing capabilities and makes it more effective in applications requiring UV protection .

Properties

CAS No.

6333-07-9

Molecular Formula

C17H12O2

Molecular Weight

248.27 g/mol

IUPAC Name

(2-hydroxynaphthalen-1-yl)-phenylmethanone

InChI

InChI=1S/C17H12O2/c18-15-11-10-12-6-4-5-9-14(12)16(15)17(19)13-7-2-1-3-8-13/h1-11,18H

InChI Key

QWQNERTZFZXGFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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